1,2,8-Nonatriene

説明

1,2,8-Nonatriene is a hypothetical or minimally studied compound in the context of the provided evidence. This contrasts sharply with well-researched isomers such as (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) and (3E)-4,8-dimethyl-1,3,7-nonatriene, which are extensively documented as herbivore-induced plant volatiles (HIPVs) in plant-insect interactions . Given the lack of direct information on this compound, this article will focus on structurally and functionally related nonatriene derivatives, emphasizing DMNT and its analogs.

特性

CAS番号 |

10481-12-6 |

|---|---|

分子式 |

C9H14 |

分子量 |

122.21 g/mol |

InChI |

InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h3,6H,1-2,5,7-9H2 |

InChIキー |

HMNHOBVJJHVPCV-UHFFFAOYSA-N |

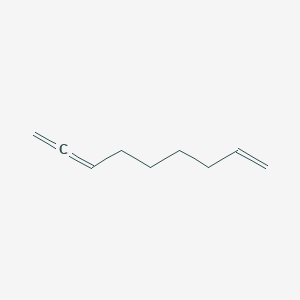

正規SMILES |

C=CCCCCC=C=C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1,2,8-Nonatriene can be synthesized through several methods. One common approach involves the selective hydroboration of a 1,3,7-triene. For example, the synthesis of (E)-4,8-dimethyl-1,3,7-nonatriene involves the use of methyltriphenylphosphonium iodide and phenyllithium in tetrahydrofuran as solvents . The reaction is carried out under an argon atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of continuous flow reactors and advanced purification methods such as distillation and chromatography are common to ensure high yield and purity of the compound.

化学反応の分析

Types of Reactions

1,2,8-Nonatriene undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or ozone.

Reduction: Catalytic hydrogenation using palladium on carbon can reduce the double bonds to form saturated hydrocarbons.

Substitution: Halogenation reactions using reagents like bromine can introduce halogen atoms into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Bromine in carbon tetrachloride.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated nonatrienes.

科学的研究の応用

1,2,8-Nonatriene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

Industry: Used in the synthesis of fragrances and as an intermediate in the production of other chemicals.

作用機序

The mechanism of action of 1,2,8-Nonatriene involves its interaction with various molecular targets. In biological systems, it acts as a signaling molecule, influencing the behavior of insects and other organisms. The pathways involved include the activation of olfactory receptors and subsequent signal transduction processes .

類似化合物との比較

The following analysis compares DMNT and other HIPVs with overlapping roles in plant defense and ecological signaling. Data are synthesized from peer-reviewed studies in the evidence provided.

Structural and Functional Comparison

Key Observations :

- DMNT is a homoterpene derived from the cleavage of larger terpenoids (e.g., farnesene) and is a critical HIPV in Cucurbitaceae (e.g., Cucumis sativus) and Poaceae (e.g., maize) . Its emission levels correlate with herbivore pressure, reaching ~0.8 µg per 20 leaves over 8 hours .

- (E)-β-Ocimene and DMNT often co-occur in HIPV blends, synergistically enhancing predator attraction (e.g., predatory mites in cotton) .

- Methyl salicylate differs functionally as a phytohormone derivative, priming systemic defenses rather than direct predator recruitment .

Ecological and Behavioral Roles

- DMNT: Acts as a "call-for-help" signal in maize, attracting egg parasitoids (Trichogramma spp.) to stemborer-infested plants . Exhibits multifunctionality: Attracts predators (e.g., Phytoseiulus persimilis) while repelling secondary herbivores in cucurbits . Odor profile: Distinct "spicy" scent, unlike the woody/pine notes of α-pinene or β-pinene .

- Contrast with (E)-β-Ocimene :

Synergistic Interactions

HIPV blends are more effective than single compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。